molecular formula C9H8ClFO2 B13226169 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one

Cat. No.: B13226169
M. Wt: 202.61 g/mol
InChI Key: HJWNRNQZYZFDIN-UHFFFAOYSA-N
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Description

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C9H8ClFO2. This compound is characterized by the presence of a chloromethoxy group and a fluorine atom attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-5-fluorobenzene with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products Formed:

    Substitution: Formation of 1-[2-(Methoxymethoxy)-5-fluorophenyl]ethan-1-one.

    Reduction: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanol.

    Oxidation: Formation of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethanoic acid.

Scientific Research Applications

1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 1-[2-(Chloromethoxy)phenyl]ethan-1-one
  • 1-[2-(Methoxymethoxy)-5-fluorophenyl]ethan-1-one
  • 1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one

Comparison: 1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chloromethoxy and fluorine groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-[2-(chloromethoxy)-5-fluorophenyl]ethanone

InChI

InChI=1S/C9H8ClFO2/c1-6(12)8-4-7(11)2-3-9(8)13-5-10/h2-4H,5H2,1H3

InChI Key

HJWNRNQZYZFDIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OCCl

Origin of Product

United States

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